N-Méthoxy-2,N-diméthylacrylamide

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis of Hydrogels

Hydrogel Production

NM-DMAA is commonly used to synthesize hydrogels through radical polymerization. These hydrogels exhibit unique properties such as high swelling capacity and elasticity, making them suitable for various applications.

- Composition : NM-DMAA is often copolymerized with other monomers like 2-acrylamido-2-methylpropanesulfonic acid (AMPS) and N,N'-methylenebisacrylamide (MBA) as a crosslinker.

- Applications : Hydrogels produced from NM-DMAA are utilized in drug delivery systems, wound dressings, and agricultural seed protection.

Case Study : A study demonstrated that hydrogels synthesized from NM-DMAA and AMPS showed significant adsorption capacity for heavy metals like Pb(II), indicating their potential use in environmental remediation .

Biomedical Applications

Drug Delivery Systems

NM-DMAA-based hydrogels are explored for their ability to deliver drugs in a controlled manner. The hydrophilic nature of these materials allows for the encapsulation of various therapeutic agents.

- Thermosensitive Properties : NM-DMAA can be incorporated into thermoresponsive gels that change properties based on temperature, enhancing drug release profiles.

- Cell Storage : Research has shown that NM-DMAA-based gels can effectively store human mesenchymal stem cells (MSCs) for extended periods while maintaining cell viability .

Environmental Remediation

Heavy Metal Ion Adsorption

NM-DMAA-based materials have been studied for their effectiveness in removing hazardous heavy metals from wastewater.

- Hydrogel Efficiency : Hydrogels made with NM-DMAA have been tested for their ability to adsorb heavy metals like Au(III) and Pb(II), showcasing high removal rates under varying conditions .

- Mechanism : The adsorption mechanism involves complexation between metal ions and functional groups present in the hydrogel structure.

Industrial Applications

Coatings and Adhesives

NM-DMAA is used in the formulation of coatings and adhesives due to its excellent compatibility with various solvents and polymers.

- Properties : It provides enhanced adhesion properties and thermal stability to coatings, making them suitable for industrial applications such as automotive and construction .

Chemical Modification

NM-DMAA can be utilized as a reactive diluent in the formulation of UV-curable resins, enhancing their performance characteristics.

- Polymer Blends : It can be copolymerized with other vinyl monomers to create specialized polymer blends with tailored properties for specific applications .

Data Tables

| Application Area | Specific Use Case | Key Properties |

|---|---|---|

| Hydrogels | Drug delivery systems | High swelling capacity |

| Biomedical Engineering | MSC storage | Thermoresponsive |

| Environmental Remediation | Heavy metal ion adsorption | High removal efficiency |

| Industrial Coatings | Adhesives and coatings | Excellent adhesion |

| Chemical Modification | UV-curable resins | Enhanced performance |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: N-Methoxy-2,N-dimethylacrylamide can be synthesized through various methods. One common approach involves the reaction of N,N-dimethylacrylamide with methoxyamine hydrochloride in the presence of a base such as triethylamine . The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: While specific industrial production methods for N-Methoxy-2,N-dimethylacrylamide are not well-documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. Industrial production would likely involve optimized reaction conditions and purification processes to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions: N-Methoxy-2,N-dimethylacrylamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as or .

Reduction: Reduction reactions can be carried out using reducing agents like or .

Substitution: N-Methoxy-2,N-dimethylacrylamide can participate in substitution reactions, particularly nucleophilic substitution, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as or in the presence of a base.

Major Products Formed:

Oxidation: Corresponding carboxylic acids or ketones.

Reduction: Corresponding alcohols or amines.

Substitution: Various substituted acrylamides depending on the nucleophile used.

Mécanisme D'action

The mechanism of action of N-Methoxy-2,N-dimethylacrylamide involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The methoxy group and the acrylamide moiety allow it to undergo polymerization and other reactions, making it useful in the synthesis of complex molecules and materials. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparaison Avec Des Composés Similaires

N,N-Dimethylacrylamide: Similar in structure but lacks the methoxy group, making it less reactive in certain substitution reactions.

N-Methoxy-N-methylmethacrylamide: Another related compound with similar properties but different reactivity due to the presence of the methoxy group.

Uniqueness: N-Methoxy-2,N-dimethylacrylamide is unique due to its combination of the methoxy group and the acrylamide moiety, which provides distinct reactivity and versatility in chemical synthesis. This makes it particularly valuable in research and industrial applications where specific reactivity is required .

Activité Biologique

N-Methoxy-2,N-dimethylacrylamide (NM-DMA) is a compound that has garnered attention for its biological activity, particularly in the fields of drug delivery and antibacterial applications. This article explores the biological properties of NM-DMA, including its synthesis, characterization, and various applications.

N-Methoxy-2,N-dimethylacrylamide is a derivative of N,N-dimethylacrylamide (DMA), which is known for its high water solubility and ability to form hydrogels. The synthesis of NM-DMA typically involves the reaction of DMA with methoxy-containing reagents, resulting in a compound that retains the properties of DMA while potentially enhancing its biological activity.

Antibacterial Properties

Recent studies have highlighted the antibacterial properties of NM-DMA-based hydrogels. These hydrogels have been shown to exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, a study demonstrated that increasing the concentration of DMA in hydrogel copolymers enhanced their antibacterial efficacy, indicating that NM-DMA could be utilized in developing effective antibacterial materials for biomedical applications .

Table 1: Antibacterial Efficacy of NM-DMA Hydrogels

| Hydrogel Composition | Bacterial Strains Tested | Inhibition Zone (mm) |

|---|---|---|

| Poly(NM-DMA-co-AAc) | E. coli, P. aeruginosa | 15.2, 14.8 |

| Poly(NM-DMA) | Staphylococcus aureus | 12.5 |

| Antibiotic-loaded Hydrogel | E. coli, P. aeruginosa | 20.0, 19.5 |

This table summarizes the observed inhibition zones for various NM-DMA-based hydrogels against different bacterial strains, indicating their potential as effective antibacterial agents.

Drug Delivery Applications

NM-DMA has also been investigated for its role in drug delivery systems. The hydrophilic nature of NM-DMA allows it to form hydrogels that can encapsulate and release bioactive compounds effectively. Research indicates that these hydrogels can hold and release drugs in response to environmental stimuli such as pH or temperature changes, making them suitable for targeted drug delivery applications .

Case Study: Drug Release Kinetics

In a study examining the release kinetics of an antibiotic from NM-DMA-based hydrogels, it was found that the release rate was significantly influenced by the hydrogel's cross-linking density and the environmental pH. The results showed a controlled release pattern, which is crucial for maintaining therapeutic concentrations over extended periods .

Toxicological Considerations

While NM-DMA exhibits promising biological activities, it is essential to consider its toxicological profile. Studies on related compounds like N,N-dimethylacrylamide have indicated potential skin irritation and eye damage upon exposure . However, NM-DMA has shown a lower incidence of toxicity in preliminary studies, suggesting a favorable safety profile for biomedical applications.

Table 2: Toxicological Data Summary

| Exposure Route | Observed Effects | NOAEL (mg/kg bw/day) |

|---|---|---|

| Oral | Depression, ataxia | 5 |

| Dermal | Minimal nephropathy | 10 |

| Inhalation | LC50 > 776 ppm | Not established |

This table summarizes key toxicological findings related to NM-DMA and its parent compound, providing insights into safety considerations for potential applications.

Propriétés

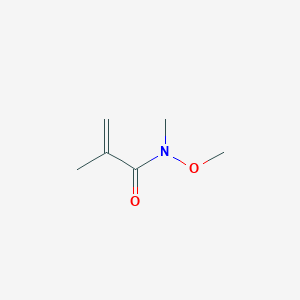

IUPAC Name |

N-methoxy-N,2-dimethylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-5(2)6(8)7(3)9-4/h1H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSCFRIXKHXJIFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)N(C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00462543 | |

| Record name | N-METHOXY-2,N-DIMETHYLACRYLAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00462543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132960-14-6 | |

| Record name | N-METHOXY-2,N-DIMETHYLACRYLAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00462543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.